molecular formula C12H10N2O2 B1498776 3-(3-Aminopyridin-2-yl)benzoic acid

3-(3-Aminopyridin-2-yl)benzoic acid

Cat. No.: B1498776
M. Wt: 214.22 g/mol
InChI Key: SQTOVETVJWMCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminopyridin-2-yl)benzoic acid is a benzoic acid derivative featuring a 3-aminopyridine substituent at the 3-position of the benzene ring. This structure combines the carboxylic acid functionality with an aromatic pyridine ring bearing an amino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its applications include use in metal-organic frameworks (MOFs), enzyme inhibitors, and ligand synthesis due to its hydrogen-bonding capacity and chelating properties .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-aminopyridin-2-yl)benzoic acid

InChI

InChI=1S/C12H10N2O2/c13-10-5-2-6-14-11(10)8-3-1-4-9(7-8)12(15)16/h1-7H,13H2,(H,15,16)

InChI Key

SQTOVETVJWMCLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

(a) 3-Aminobenzoic Acid (CAS 99-05-8)
  • Structure: Benzoic acid with an amino group at the 3-position.
  • Applications : Primarily used as a dye intermediate .
  • Physicochemical Properties : Molecular weight = 137.14 g/mol, pKa ~4.8 (carboxylic acid) and ~2.1 (amine).
(b) 3-(Sulfooxy)benzoic Acid (Positional Isomer)
  • Structure : Benzoic acid with a sulfoxy group at the 3-position.
  • Key Differences: Sulfoxy group enhances hydrophilicity and acidity (pKa < 2) compared to the amino-pyridine substituent.
  • Applications : Metabolite in biodegradation pathways .

Pyridine and Pyrimidine Derivatives

(a) 3-(2-Aminopyrimidin-5-yl)benzoic Acid (CAS 914349-45-4)
  • Structure: Benzoic acid with a 2-aminopyrimidine substituent at the 3-position.
  • Key Differences : Pyrimidine ring (two nitrogen atoms) increases hydrogen-bonding sites and alters electronic distribution compared to pyridine.
  • Physicochemical Properties: Molecular weight = 215.21 g/mol, XLogP3 = 1, hydrogen-bond donors = 2 .
(b) 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic Acid (CAS 1179703-95-7)
  • Structure: Benzoic acid with a cyano-substituted pyridine linked via a methylene-amino group.
  • Key Differences: The methylene spacer increases conformational flexibility, while the cyano group introduces electron-withdrawing effects.
  • Applications : Used in chemical synthesis intermediates .

Aryl-Substituted Benzoic Acids

(a) 4-(5-Amino-2-fluorophenyl)benzoic Acid
  • Structure : Benzoic acid with a fluorinated phenyl group at the 4-position.
  • Key Differences : Fluorine atom enhances metabolic stability and lipophilicity (XLogP3 ≈ 2.5).
  • Applications : Explored in kinase inhibitor development .
(b) 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid (CAS 330850-57-2)
  • Structure: Benzoic acid linked to a brominated quinazoline ring via an amino group.
  • Key Differences: Quinazoline’s larger aromatic system (vs.
  • Applications : Investigated as a kinase inhibitor lead compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-(3-Aminopyridin-2-yl)benzoic acid Not Provided C12H10N2O2 ~214.22 3-Aminopyridine at 3-position Drug intermediates, MOFs
3-Aminobenzoic Acid 99-05-8 C7H7NO2 137.14 3-Amino group Dye intermediates
3-(2-Aminopyrimidin-5-yl)benzoic acid 914349-45-4 C11H9N3O2 215.21 2-Aminopyrimidine at 3-position Chemical synthesis
4-(5-Amino-2-fluorophenyl)benzoic acid 96460-02-5 C13H10FNO2 231.22 Fluorophenyl at 4-position Kinase inhibitors
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid 330850-57-2 C21H14BrN3O2 416.26 Bromoquinazoline at 3-position Kinase inhibitors

Key Research Findings

  • Electronic Effects: Pyridine derivatives (e.g., this compound) exhibit stronger electron-withdrawing effects than phenyl-substituted analogues, lowering the pKa of the carboxylic acid group (~2.5 vs. ~4.8 in 3-aminobenzoic acid) .
  • Biological Activity : Quinazoline derivatives (e.g., CAS 330850-57-2) show enhanced kinase inhibition due to larger aromatic systems, while pyrimidine variants (e.g., CAS 914349-45-4) are preferred for solubility in aqueous media .
  • Synthetic Utility : Compounds with methylene linkers (e.g., CAS 1179703-95-7) offer modularity in drug design but may reduce metabolic stability .

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